1-benzyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-benzyl-5-pyrrol-1-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-15(20)13-10-16-18(11-12-6-2-1-3-7-12)14(13)17-8-4-5-9-17/h1-10H,11H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKROYWQXJBPBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)O)N3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylhydrazine with ethyl acetoacetate can form the pyrazole ring, which is then further functionalized to introduce the pyrrole and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound serves as a versatile building block in the synthesis of pharmaceutical agents. Its pyrazole structure is known for conferring various biological activities, making it a valuable precursor for developing new drugs targeting multiple diseases .
Therapeutic Potential
Research indicates that derivatives of pyrazole compounds exhibit promising antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have shown that such compounds can inhibit cyclooxygenase enzymes, which are crucial in inflammatory pathways, suggesting their potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Biological Studies
Antimicrobial Activity
Studies have demonstrated that 1-benzyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid exhibits notable antimicrobial properties against various bacterial strains. In vitro assays have confirmed its effectiveness, indicating its potential application in developing new antibiotics .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It has been shown to selectively inhibit cyclooxygenase enzymes, which could lead to reduced side effects compared to existing anti-inflammatory medications .
Anticancer Properties
Research into the anticancer activity of pyrazole derivatives has revealed their ability to induce apoptosis in cancer cells. This suggests that 1-benzyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid could be a candidate for further development as an anticancer agent .
Materials Science
Development of Novel Materials
The unique properties of 1-benzyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid make it suitable for the development of new materials with specific functionalities. Its ability to form complexes with metals or other polymers can lead to materials with enhanced electrical or optical properties, useful in electronics and photonics .
Chemical Synthesis
Intermediate in Synthetic Pathways
This compound acts as an important intermediate in the synthesis of more complex organic molecules. Its reactive functional groups allow for various chemical transformations, enabling researchers to explore new synthetic routes and develop novel compounds .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-benzyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in the substituents at the N1 position or modifications to the pyrrole/pyrazole rings. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Analogs
Key Structural and Functional Insights
N1 Substituent Effects: Benzyl vs. Aryl Groups: The benzyl group in the parent compound enhances steric bulk compared to smaller substituents like methyl . Halogenated Derivatives: Bromo- and chloro-substituted analogs (e.g., 1-(4-bromo-2-fluorophenyl)-) exhibit higher molecular weights and altered solubility profiles, which may influence pharmacokinetics .
Biological Activity Trends: Antibacterial Potential: The phenyl analog (Compound 24) was functionalized into amides with direct or synergistic antibacterial activity, suggesting the carboxylic acid moiety is critical for derivatization .
Physicochemical Properties :
Biological Activity
1-Benzyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, anticancer, and other pharmacological properties, supported by various studies and research findings.
Chemical Structure and Properties
The molecular formula of 1-benzyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is . Its structure is characterized by a benzyl group at the 1-position, a pyrrole ring at the 5-position, and a carboxylic acid group at the 4-position of the pyrazole ring. This unique substitution pattern contributes to its biological activities.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of enzyme activity critical for bacterial growth.
Anti-inflammatory Properties
The anti-inflammatory potential of 1-benzyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid has been highlighted in several studies. It is believed to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. For example, compounds with similar structures have been shown to effectively reduce inflammation in animal models by blocking specific pathways involved in the inflammatory response.
Anticancer Activity
Numerous studies have investigated the anticancer properties of pyrazole derivatives. Research has demonstrated that 1-benzyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid can induce apoptosis in cancer cells and inhibit tumor growth. The compound's ability to interact with various molecular targets, such as kinases involved in cancer progression, has been a focal point of research.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyrazole derivatives against common pathogens. The results indicated that compounds similar to 1-benzyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against Staphylococcus aureus and Escherichia coli .
Research on Anti-inflammatory Mechanisms
In a controlled experiment, researchers assessed the anti-inflammatory effects of a series of pyrazole derivatives on LPS-induced inflammation in murine models. The study found that administration of these compounds resulted in a significant reduction in inflammatory markers, suggesting their potential as therapeutic agents for inflammatory diseases .
Anticancer Activity Assessment
A recent investigation into the anticancer effects of pyrazole derivatives revealed that 1-benzyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid exhibited IC50 values below 10 µM against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The study concluded that this compound could serve as a lead structure for developing new anticancer therapies .
Comparative Analysis with Similar Compounds
Q & A
Basic: What synthetic routes are commonly employed to prepare 1-benzyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid?
Answer:
The compound is synthesized via cyclocondensation and functionalization strategies. A typical approach involves:
- Cyclocondensation : Reacting ethyl acetoacetate with phenylhydrazine and DMF-DMA to form pyrazole intermediates, followed by hydrolysis to yield carboxylic acid derivatives .
- Cyclization : Pyrrolidinocarboxamide derivatives of the target compound undergo cyclization to form imminium salts, which are further reduced to ketones and pyrazolo-pyrrolizine derivatives .
- Functionalization : Substituted benzyl groups are introduced via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., using Pd(PPh₃)₄ in DMF/water mixtures) .
Basic: How is structural and spectral characterization performed for this compound?
Answer:
Key characterization methods include:
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., using SHELX programs for refinement ).
- FTIR and NMR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ in FTIR; aromatic protons in 1H NMR) .
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., molecular ion peaks aligned with C₁₅H₁₄N₂O₂) .
Advanced: What challenges arise in resolving structural contradictions between experimental and computational data for this compound?
Answer:
Discrepancies often stem from:
- Conformational flexibility : The pyrrole and benzyl substituents adopt multiple orientations in solution vs. rigid crystal structures. DFT calculations (e.g., B3LYP/6-31G*) model dynamic behavior .
- Hydrogen bonding : Intramolecular H-bonding in the solid state (observed via X-ray) may differ from gas-phase DFT predictions. Use solvent effect corrections (e.g., PCM models) .
- Tautomerism : Pyrazole ring protonation states influence spectral data. Compare experimental ¹³C NMR shifts with computed chemical shifts .
Advanced: How can computational methods guide the optimization of reaction conditions for derivatives?
Answer:
- Molecular docking : Screen derivatives (e.g., 3-substituted phenyl analogs) against target proteins (e.g., LD transpeptidase or PPARγ) to prioritize synthesis .
- DFT-based mechanistic studies : Analyze transition states for cyclization steps (e.g., activation energies for imminium salt formation) .
- Solvent modeling : Predict solubility using COSMO-RS to optimize reaction solvents (e.g., DMF vs. THF) .
Basic: What analytical techniques ensure purity and stability during storage?
Answer:
- HPLC : Monitor purity (>95%) using C18 columns with mobile phases of acetonitrile/water (0.1% TFA) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition temperatures >200°C) .
- Karl Fischer titration : Quantify residual moisture (<0.5% w/w) to prevent hydrolysis .
Advanced: What strategies address low yields in biological activity assays for derivatives?
Answer:
- Bioisosteric replacement : Substitute pyrrole with morpholine or piperidine rings to enhance solubility (logP optimization) .
- Prodrug design : Convert carboxylic acid to ester prodrugs (e.g., methyl esters) to improve membrane permeability .
- Structure-activity relationship (SAR) : Use 3D-QSAR models to correlate substituent electronic effects (Hammett σ values) with activity .
Basic: How is the compound’s reactivity with nucleophiles or electrophiles characterized?
Answer:
- Electrophilic substitution : The pyrrole ring undergoes iodination at the β-position (e.g., using NIS in DMF) .
- Nucleophilic acyl substitution : The carboxylic acid reacts with amines (e.g., EDC/HOBt coupling to form amides) .
- Redox stability : Cyclic voltammetry identifies oxidation potentials (e.g., pyrazole ring oxidation at ~1.2 V vs. Ag/AgCl) .
Advanced: How do crystallographic data inform polymorph screening?
Answer:
- Space group analysis : Monoclinic (P2₁/c) vs. triclinic (P 1) systems influence solubility and dissolution rates .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O contacts >20% contribution) .
- Polymorph prediction : Use Mercury CSD software to simulate packing motifs from single-crystal data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
